molecular formula C12H17ClFNO B1532781 4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride CAS No. 1345610-60-7

4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride

Cat. No.: B1532781
CAS No.: 1345610-60-7
M. Wt: 245.72 g/mol
InChI Key: KYYBRAGVVWLJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride typically involves the reaction of 4-fluoro-3-methoxybenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous or organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxybenzyl)piperidine hydrochloride
  • 4-(2-Methoxybenzyl)piperidine hydrochloride
  • 3-(4-Fluorobenzyl)piperidine hydrochloride

Uniqueness

4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-fluoro-4-(3-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c1-15-11-4-2-3-10(9-11)12(13)5-7-14-8-6-12;/h2-4,9,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYBRAGVVWLJME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This material was prepared from the reaction of tert-Butyl 4-hydroxy-4-(3-methoxyphenyl)piperidine-1-carboxylate with diethylaminosulfur trifluoride and deprotection of the crude product using methanolic hydrogen chloride as described in Step 2 of Example 1 to afford 4-(3-methoxyphenyl)-4-fluoropiperidine hydrochloride in 76% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride
Reactant of Route 2
4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride
Reactant of Route 3
4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride
Reactant of Route 4
4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride
Reactant of Route 5
4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride
Reactant of Route 6
4-fluoro-4-(3-methoxyphenyl)piperidine hydrochloride

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